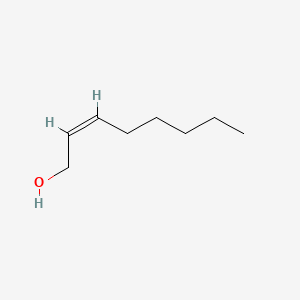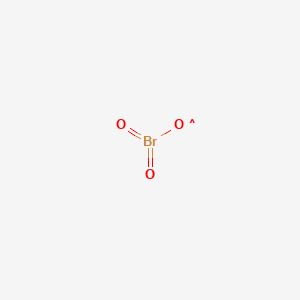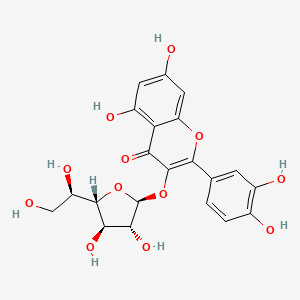
9Z-hexacosenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z)-hexacosenoic acid is a hexacosenoic acid in which the double bond is located at position 9 and has Z configuration. It is a conjugate acid of a (17Z)-hexacosenoic acid.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Research has highlighted the potential of certain fatty acids, including those similar to 9Z-hexacosenoic acid, in exhibiting antibacterial and antimicrobial properties. For instance, Desbois et al. (2008) isolated monounsaturated and polyunsaturated fatty acids from marine diatoms that displayed significant activity against Gram-positive bacteria, including multi-drug resistant Staphylococcus aureus, suggesting their potential as new therapies for drug-resistant infections (Desbois et al., 2008). Similarly, Carballeira et al. (2002) synthesized a naturally occurring hexadecadienoic acid, demonstrating its antimicrobial activity against Gram-positive bacteria and its ability to inhibit human topoisomerase I (Carballeira et al., 2002).
Biosynthetic Studies and Chemical Defense in Diatoms
Pohnert et al. (2004) described the synthesis of a polyunsaturated hexadecatetraenoic acid found in marine and freshwater diatoms. This study highlights the role of such fatty acids in the chemical defense mechanisms of algae, as well as their importance in biosynthetic studies (Pohnert et al., 2004).
Interaction with Nuclear Receptors and Gene Expression
Alam et al. (1995) explored the interaction of conformationally defined retinoic acid analogs, which could include compounds similar to 9Z-hexacosenoic acid, with cellular receptors and their subsequent impact on gene expression. This study suggests potential applications in understanding and manipulating gene activation processes (Alam et al., 1995).
Potential Role in Protection Against Substrate Toxicity
Heipieper et al. (1992) discovered a trans unsaturated fatty acid in Pseudomonas putida, which undergoes isomerization from the cis form under toxic conditions. This study provides insights into the adaptive responses of bacteria to environmental stresses, a mechanism that could be relevant to similar fatty acids like 9Z-hexacosenoic acid (Heipieper et al., 1992).
Novel Antimicrobial and Antifungal Compounds
Findlay and Patil (1984) and Feng et al. (2015) have isolated novel fatty acids with significant antibacterial and antifungal activities from various marine organisms. These findings underscore the potential of fatty acids, including those structurally related to 9Z-hexacosenoic acid, in developing new antimicrobial agents (Findlay & Patil, 1984); (Feng et al., 2015).
Propiedades
Fórmula molecular |
C26H50O2 |
|---|---|
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
(Z)-hexacos-9-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h17-18H,2-16,19-25H2,1H3,(H,27,28)/b18-17- |
Clave InChI |
WCVLVNLRVRJFLN-ZCXUNETKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)

![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)









